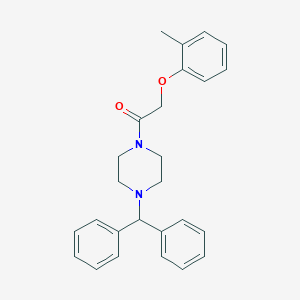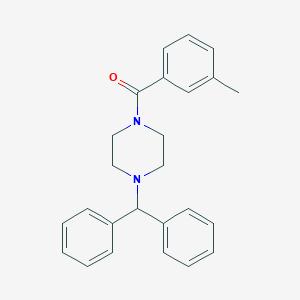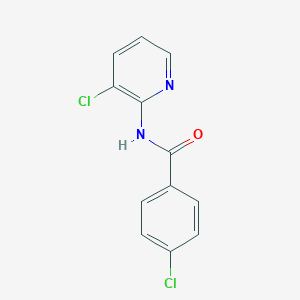![molecular formula C15H12Cl2N2S2 B295227 4-[(2,4-Dichlorobenzyl)sulfanyl]-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B295227.png)
4-[(2,4-Dichlorobenzyl)sulfanyl]-6-ethylthieno[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2,4-Dichlorobenzyl)sulfanyl]-6-ethylthieno[2,3-d]pyrimidine, also known as DBCO-ETP, is a chemical compound that has gained significant interest in scientific research due to its unique properties and potential applications.
作用機序
The mechanism of action of 4-[(2,4-Dichlorobenzyl)sulfanyl]-6-ethylthieno[2,3-d]pyrimidine involves the reaction of its thieno[2,3-d]pyrimidine ring with cyclooctynes or other strained alkenes, resulting in a covalent bond formation between this compound and the functional group on the biomolecule of interest. This reaction is highly specific and efficient, enabling the selective labeling of biomolecules in complex biological systems.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues, making it a safe and reliable bioconjugation reagent for scientific research. It does not interfere with cellular processes or alter the function of labeled biomolecules, allowing for accurate and reliable data interpretation.
実験室実験の利点と制限
One of the main advantages of 4-[(2,4-Dichlorobenzyl)sulfanyl]-6-ethylthieno[2,3-d]pyrimidine is its high efficiency and specificity for labeling biomolecules, which enables the visualization and tracking of biomolecules in cells and tissues. It also has minimal biochemical and physiological effects, making it a safe and reliable bioconjugation reagent. However, one limitation of this compound is that it requires the use of cyclooctynes or other strained alkenes for covalent bond formation, which may limit its applicability in certain experimental systems.
将来の方向性
There are several future directions for the use of 4-[(2,4-Dichlorobenzyl)sulfanyl]-6-ethylthieno[2,3-d]pyrimidine in scientific research. One potential area of application is in the development of targeted drug delivery systems, where this compound can be used to selectively label drug molecules with functional groups for targeted delivery to specific cells or tissues. Another potential area of application is in the study of protein-protein interactions and signaling pathways, where this compound can be used to label and track specific proteins in complex biological systems. Additionally, this compound can be further optimized for increased efficiency and specificity, as well as for compatibility with a wider range of experimental systems.
In conclusion, this compound is a unique and versatile bioconjugation reagent that has significant potential for scientific research. Its high efficiency and specificity for labeling biomolecules, combined with its minimal biochemical and physiological effects, make it a valuable tool for visualizing and tracking biomolecules in cells and tissues, as well as for studying protein-protein interactions and signaling pathways. With continued research and development, this compound has the potential to enable new discoveries and advancements in a wide range of scientific fields.
合成法
4-[(2,4-Dichlorobenzyl)sulfanyl]-6-ethylthieno[2,3-d]pyrimidine can be synthesized using a multi-step process, starting with the reaction of 2,4-dichlorobenzyl chloride with sodium sulfide to produce 2,4-dichlorobenzyl sulfide. This intermediate is then reacted with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate to produce this compound.
科学的研究の応用
4-[(2,4-Dichlorobenzyl)sulfanyl]-6-ethylthieno[2,3-d]pyrimidine has been widely used in scientific research as a bioconjugation reagent due to its ability to selectively label biomolecules with high efficiency and specificity. It can be used to label proteins, peptides, nucleic acids, and other biomolecules with a variety of functional groups, such as azides, alkynes, and cyclooctynes. This enables the visualization and tracking of biomolecules in cells and tissues, as well as the study of protein-protein interactions and signaling pathways.
特性
分子式 |
C15H12Cl2N2S2 |
|---|---|
分子量 |
355.3 g/mol |
IUPAC名 |
4-[(2,4-dichlorophenyl)methylsulfanyl]-6-ethylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C15H12Cl2N2S2/c1-2-11-6-12-14(18-8-19-15(12)21-11)20-7-9-3-4-10(16)5-13(9)17/h3-6,8H,2,7H2,1H3 |
InChIキー |
CIGXUCLJJBZCSS-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(S1)N=CN=C2SCC3=C(C=C(C=C3)Cl)Cl |
正規SMILES |
CCC1=CC2=C(S1)N=CN=C2SCC3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-3-phenylpiperidine](/img/structure/B295144.png)
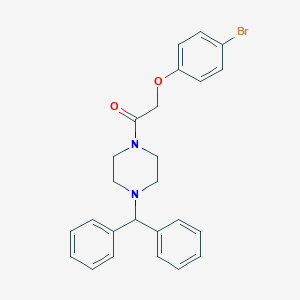
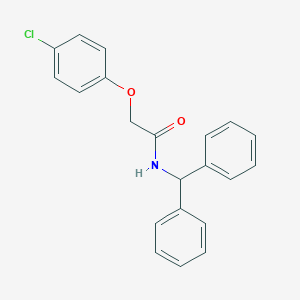

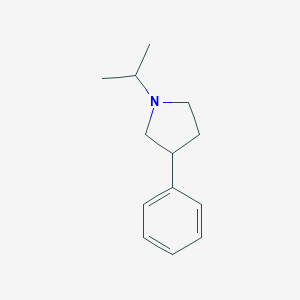

![5-Phenyl-1-azabicyclo[2.2.2]oct-2-ene](/img/structure/B295157.png)
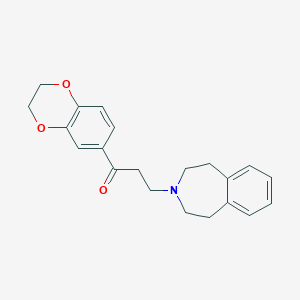
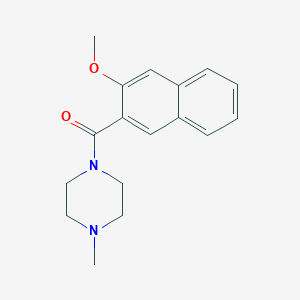
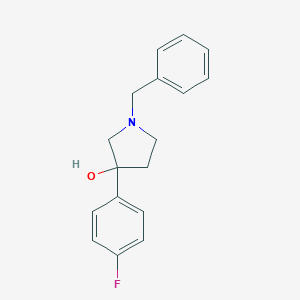
![7,7-bis(hydroxymethyl)-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B295168.png)
